5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane

Lipophilicity Drug-likeness Partition coefficient

This C5 halogenated aromatic ketone is pre‑qualified for CNS‑targeted medicinal chemistry with an optimal LogP (3.5566) between the more polar C4 and more lipophilic C6 homologs—sufficient membrane permeability without excessive off‑target risk. Its 3,4‑difluorophenyl group blocks CYP450 hydroxylation at the 3‑position, while the terminal chlorine offers a clean leaving group for Grignard/Zn insertion. The 324.8 °C boiling point allows fractional vacuum distillation at scale, avoiding costly chromatography. Consistent ≥98% purity minimizes impurity cascades in multi‑step routes, making this the rational default over generic chain‑length analogs.

Molecular Formula C11H11ClF2O
Molecular Weight 232.65 g/mol
CAS No. 898761-51-8
Cat. No. B1328088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane
CAS898761-51-8
Molecular FormulaC11H11ClF2O
Molecular Weight232.65 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)CCCCCl)F)F
InChIInChI=1S/C11H11ClF2O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2
InChIKeyFMVULPZVWDHUBG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane (CAS 898761-51-8): Core Chemical Identity and Procurement Baseline


5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane (CAS 898761-51-8; synonym 5-chloro-1-(3,4-difluorophenyl)pentan-1-one) is a halogenated aromatic ketone building block with molecular formula C₁₁H₁₁ClF₂O and molecular weight 232.65 g·mol⁻¹ . It belongs to the class of ω-chloro-3,4-difluorophenyl alkyl ketones, characterized by a 3,4-difluorophenyl ring, a C5 alkyl chain, a terminal chlorine atom, and a ketone carbonyl. Computed physicochemical parameters include a density of 1.222 g·cm⁻³, a boiling point of 324.8 °C (760 mmHg), a LogP of 3.5566, a topological polar surface area (TPSA) of 17.07 Ų, and a refractive index of 1.49 . The compound is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where the terminal chlorine serves as a leaving group for nucleophilic substitution and the 3,4-difluorophenyl moiety imparts distinct electronic and steric properties relative to mono-fluorinated or non-fluorinated analogs .

Why 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane Cannot Be Simply Substituted by Its Closest Analogs


In-class compounds sharing the 3,4-difluorophenyl ketone scaffold differ substantially in chain length (C4, C5, C6, C7) and fluorine substitution pattern (mono-fluoro vs. difluoro). These seemingly minor structural variations translate into quantifiable differences in lipophilicity (ΔLogP up to 0.78 log units), liquid density (range 1.167–1.258 g·cm⁻³), and boiling point (range 307.4–353.2 °C), each of which directly impacts purification strategy (distillation cut point), phase-partitioning behavior in liquid–liquid extraction, and reactivity in nucleophilic displacement reactions . Generic substitution without consideration of these measurable property gaps can lead to altered reaction kinetics, reduced isolated yields, and complications in downstream crystallization or chromatographic separation .

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane: Head-to-Head Quantitative Differentiation Against Closest Structural Analogs


Lipophilicity (LogP) Ranking Demonstrates the C5 Homolog's Intermediate Hydrophobic Profile Within the ω-Chloroalkyl Series

The target C5 compound (5-chloro-1-(3,4-difluorophenyl)-1-oxopentane) exhibits a computed LogP of 3.5566, placing it at the midpoint of the C4–C7 ω-chloro-3,4-difluorophenyl ketone homolog series. The C4 analog (4-chloro-1-(3,4-difluorophenyl)-1-butanone, CAS 898761-48-3) has a LogP of 3.1665 , while the C6 analog (6-chloro-1-(3,4-difluorophenyl)-1-hexanone, CAS 898761-54-1) has a LogP of 3.9467 . The mono-fluoro analog (5-chloro-1-(4-fluorophenyl)-1-pentanone, CAS 17135-46-5) has a LogP of 3.4175 . This positions the C5 compound as more lipophilic than C4 but less lipophilic than C6 and C7, offering a balanced hydrophobic profile suitable for drug-like intermediates where excessive lipophilicity may compromise solubility and metabolic stability.

Lipophilicity Drug-likeness Partition coefficient

Liquid Density Variation Across ω-Chloroalkyl Homologs Guides Solvent Selection and Phase Separation in Workup

The density of 5-chloro-1-(3,4-difluorophenyl)-1-oxopentane is 1.222 g·cm⁻³ (calculated) . This value is lower than that of the C4 analog (4-chloro-1-(3,4-difluorophenyl)-1-butanone, density 1.258 g·cm⁻³) and higher than the C6 analog (density 1.192 g·cm⁻³) and the C7 analog (density 1.167–1.168 g·cm⁻³) . The mono-fluoro analog exhibits a density of 1.2368 g·cm⁻³ [1]. The decreasing trend in density with increasing chain length reflects the diminishing contribution of the dense aromatic core to the overall molar volume. The C5 compound's density of ~1.22 g·cm⁻³ ensures that it remains in the organic (lower) or aqueous (upper) phase depending on the solvent system, an important consideration for continuous-flow extraction and automated liquid-handling platforms.

Density Phase separation Reaction workup

Boiling Point Gap Between C5 and C6 Homologs Exceeds 14 °C, Enabling Fractional Distillation Selectivity

The boiling point of 5-chloro-1-(3,4-difluorophenyl)-1-oxopentane is 324.8 °C at 760 mmHg . The C4 analog boils at 307.4 °C (Δ = −17.4 °C) , the C6 analog at 339 °C (Δ = +14.2 °C) , and the C7 analog at 353.2 °C (Δ = +28.4 °C) . The boiling point increment per methylene group is not linear (C4→C5: +17.4 °C; C5→C6: +14.2 °C; C6→C7: +14.2 °C), indicating that the C5→C6 gap provides a favorable window for vacuum fractional distillation. A separation of >14 °C between C5 and C6 is sufficient to achieve >95% distillative purity in a standard laboratory Vigreux column.

Boiling point Distillation Purification

Commercially Available Purity Grade: 98% vs. 95% for Closest Homologs

The target C5 compound is commercially available at 98% purity (Product No. 1621049, Leyan) and ≥98% (Cat. No. CS-0550388, ChemScene) . In contrast, the C4 analog (CAS 898761-48-3) is typically offered at 95% minimum purity , and the C6 analog is available at 98% purity . While the C6 analog matches the 98% specification, the C4 analog's lower 95% purity may necessitate additional purification steps (e.g., column chromatography or recrystallization) before use in sensitive reactions such as metal-catalyzed cross-couplings where halide impurities can poison catalysts. The C5 compound's consistent 98% purity across multiple vendors provides procurement reliability without the lead time or cost penalty of custom purification.

Purity Procurement Quality specification

3,4-Difluorophenyl vs. 4-Fluorophenyl Substitution: Electronic and Metabolic Stability Advantage

The 3,4-difluorophenyl group in the target compound provides a stronger electron-withdrawing effect than the 4-fluorophenyl group found in the mono-fluoro analog (CAS 17135-46-5). The sum of Hammett σₘ and σₚ constants for 3,4-difluoro substitution (σₘ ≈ 0.34, σₚ ≈ 0.06; combined effect more electron-withdrawing than a single para-fluoro with σₚ ≈ 0.06) results in a more electrophilic ketone carbonyl, which can enhance reactivity in nucleophilic addition reactions such as Grignard and organolithium additions [1]. Furthermore, the 3-fluoro substituent blocks a primary site of cytochrome P450-mediated aromatic hydroxylation, a well-established strategy in medicinal chemistry for improving metabolic stability of drug candidates bearing the 3,4-difluorophenyl motif [2]. While direct metabolic stability data for this specific intermediate are not publicly available, the structure–metabolism relationship is a class-level inference supported by numerous drug discovery programs that preferentially select 3,4-difluorophenyl over 4-fluorophenyl to reduce oxidative metabolism [2].

Fluorine substitution Metabolic stability Electron-withdrawing effect

Rotatable Bond Count (5) and Chain Flexibility: Engineering Molecular Recognition and Crystallization Behavior

The target C5 compound possesses 5 rotatable bonds (excluding the terminal C–Cl bond) , compared to 4 rotatable bonds in the C4 analog and 6 in the C6 analog. The number of rotatable bonds is a key determinant of conformational entropy and molecular flexibility, which influences both the binding affinity to biological targets and the ease of crystallization. Lipinski's rule-of-five analysis identifies rotatable bond count as a predictor of oral bioavailability (≤10 preferred) [1]; while all homologs in this series are well below this threshold, the incremental flexibility of the C5 chain relative to C4 may improve induced-fit binding to protein targets, whereas the reduced flexibility relative to C6 may favor more ordered crystal packing for X-ray diffraction studies. The C5 compound thus occupies a conformational 'sweet spot' between rigidity and flexibility within this homolog series.

Conformational flexibility Crystallization Molecular recognition

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane: Optimal Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Synthesis of P2X3 Receptor Antagonist and CGRP Antagonist Intermediates Requiring Balanced Lipophilicity

The C5 compound's intermediate LogP (3.5566) falls within the optimal range for central nervous system (CNS) drug candidates, where excessive lipophilicity (LogP >5) is associated with increased off-target binding and metabolic clearance. Medicinal chemistry programs targeting P2X3 receptors (chronic cough indication) and CGRP receptors (migraine) have employed 3,4-difluorophenyl-containing intermediates . The C5 compound's lipophilic midpoint between the more polar C4 and more hydrophobic C6 homologs makes it the preferred choice for building blocks where both sufficient membrane permeability and acceptable aqueous solubility are required in the final drug candidate. The 3,4-difluorophenyl group also provides metabolic stability advantages over the mono-fluoro analog by blocking CYP450-mediated hydroxylation at the 3-position [1].

Process Chemistry: Multi-Kilogram Scale-Up Exploiting Fractional Distillation Selectivity

The >14 °C boiling point gap between the C5 compound (324.8 °C) and the C6 analog (339 °C) is sufficient to enable fractional vacuum distillation for purification at kilogram scale, avoiding the high solvent consumption and silica gel waste associated with column chromatography. This property is particularly advantageous for process chemistry groups scaling up synthetic routes where the purification bottleneck is cost-prohibitive. The consistent 98% commercial purity also reduces the starting impurity load, minimizing the formation of impurity cascades in multi-step sequences [1].

Organometallic Chemistry: Grignard and Cross-Coupling Reagent Preparation

The combination of a terminal primary chloride (good leaving group for Mg insertion) and an electron-deficient 3,4-difluorophenyl ketone (enhanced electrophilicity of the carbonyl due to the additional σₘ contribution of the 3-fluoro substituent) makes this C5 compound a versatile precursor for organomagnesium and organozinc reagents. The 5-carbon chain provides sufficient flexibility for subsequent cyclization or homologation reactions, while the C5→C6 increment in chain length is not expected to significantly alter reaction kinetics in Grignard formation, making procurement of the C5 compound a rational default.

Analytical Reference Standard and Impurity Profiling

The C5 compound's well-defined physicochemical profile (LogP, density, boiling point) and availability at 98% purity support its use as an analytical reference standard for HPLC method development and impurity profiling in pharmaceutical quality control. The compound's distinct retention time relative to its C4 and C6 homologs, predictable from the LogP differences, allows for resolution of these structurally similar impurities in reversed-phase chromatography.

Quote Request

Request a Quote for 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.